molecular formula C19H23NO2 B8805909 1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol

1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol

Cat. No.: B8805909
M. Wt: 297.4 g/mol
InChI Key: XRTONVAVTOLDRB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1-benzyl-4-(4-methoxyphenyl)piperidin-4-ol

InChI

InChI=1S/C19H23NO2/c1-22-18-9-7-17(8-10-18)19(21)11-13-20(14-12-19)15-16-5-3-2-4-6-16/h2-10,21H,11-15H2,1H3

InChI Key

XRTONVAVTOLDRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromoanisole (13 ml, 0.1038 mol) in THF (13.5 ml) is added to a mixture of magnesium (2.24 g, 92.2 mmol) in dry THF (20 ml). When the magnesium is consumed the reagent mixture (XIII) is cooled in a ice/water bath and a mixture of 1-benzyl-4-piperidone (XII, 15 ml, 80.9 mmol) in THF (35 ml) is added dropwise over 21 minutes. The bath is then removed and the mixture stirred for 27 minutes, then poured into saturated aqueous sodium bicarbonate. The mixture is extracted several times with ether and the combined organic extracts are dried over magnesium sulfate, concentrated and the resulting material chromatographed on silica gel eluting with methanol/dichloromethane (4/96) containing ammonium hydroxide (0.4%). Impure fractions are combined and rechromatographed as above to give 1-benzyl-4-(4-methoxyphenyl)piperidin-4-ol (XIV), NMR (CDCl3) 1.74, 2.14, 2.46, 2.78, 3.58, 3.80, 6.88, 7.31 and 7.44 δ.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(4-Methoxyphenyl)magnesium bromide (0.5 M in THF, 90 mL, 45.0 mmol) was added slowly (˜25 minutes) via cannula to a cold (0° C.) solution of 1-benzylpiperidin-4-one (5.4 mL, 30.2 mmol) in THF (60 mL). The reaction was stirred at 0° C. under nitrogen for 2 hours. The reaction was quenched with saturated aqueous NH4Cl then diluted with ether. The organic fraction was washed with saturated aqueous NH4Cl (2×) brine (1×) and concentrated. Purification using flash chromatography (5-100% EtOAc/hexane) provided 4.02 g (44%) of the titled compound. MS (DCI) m/z 298 (M+H)+.
Name
(4-Methoxyphenyl)magnesium bromide
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
44%

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-4-methoxybenzene (5 g, 27 mmol) in THF (100 mL) at −78° C. was added a solution of 1.6 M N-butyl lithium/hexanes (18.4 mL, 29.4 mmol), and the reaction mixture was stirred for 1 hr. Then a solution of 1-benzylpiperidin-4-one (4.81 g, 25.4 mmol) in 50 mL of THF was added. After the addition, the mixture was allowed to warm up to rt and was stirred for 1 h. The reaction was then quenched by the addition of 100 mL of 1.5 M aqueous HCl and the mixture was extracted with 200 mL of ethyl acetate. The organic layer was dried over Na2SO4, filtered, and concentrated under vacuum to yield 7.1 g (72% yield) of 1-benzyl-4-(4-methoxyphenyl)piperidin-4-ol. LCMS (method F) RT 2.19 min, 81% AP, m/z298.4 (M+H+), 1H NMR (300 MHz, DMSO-d6) δ 7.23-7.39 (m 8.5H), 6.94 (m, 0.5H), 6.84-6.94 (m, 2H), 4.66 (s, 1H), 3.74 (s, 0.8H), 3.72 (s, 3H), 3.32 (s, 2H), 2.50-2.67 (m, 2H), 2.34-2.45 (m, 3H), 1.83-1.90 (m, 2H), 1.55 (d, J=11, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
N-butyl lithium hexanes
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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